1-(3,5-dichlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole
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Overview
Description
1-(3,5-Dichlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes dichlorophenyl and fluorophenyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dichlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method involves the reaction of 3,5-dichlorobenzoyl chloride with fluorobenzene, followed by cyclization with appropriate reagents to form the pyrazole ring . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dichlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(3,5-Dichlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-dichlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated pyrazole with similar structural features.
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone: Shares the dichlorophenyl group but differs in the presence of a trifluoroethanone moiety.
Uniqueness: 1-(3,5-Dichlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole is unique due to its combination of dichlorophenyl and fluorophenyl groups attached to a pyrazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C22H14Cl2F2N2 |
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Molecular Weight |
415.3 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)-3,5-bis(4-fluorophenyl)-4-methylpyrazole |
InChI |
InChI=1S/C22H14Cl2F2N2/c1-13-21(14-2-6-18(25)7-3-14)27-28(20-11-16(23)10-17(24)12-20)22(13)15-4-8-19(26)9-5-15/h2-12H,1H3 |
InChI Key |
WNUDIMDJJFVZSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)F)C3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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